Product packaging for GW841819X(Cat. No.:)

GW841819X

Cat. No.: B1191992
M. Wt: 487.94
Attention: For research use only. Not for human or veterinary use.
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Description

GW841819X is a synthetic, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4. It functions as a competitive antagonist by mimicking acetylated lysine, thereby binding to the acetylated histone recognition site on bromodomains and disrupting protein-protein interactions crucial for gene regulation . This mechanism is structurally validated, as this compound has been co-crystallized with the first bromodomains of human BRD2 and BRD4, demonstrating its direct binding mode and the defined stereochemistry required for high-affinity interaction . The compound is an analogue of (+)-JQ1 and is noted for its potent nM-level affinity for BET bromodomains . As a key tool compound in chemical biology and epigenetics research, this compound enables the investigation of BET protein function in fundamental cellular processes. Its application is significant in preclinical studies exploring the role of bromodomains in various disease models, including cancer (e.g., myeloma and leukemia) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H22ClN5O3

Molecular Weight

487.94

Synonyms

(R)-benzyl (6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)carbamate

Origin of Product

United States

Molecular Mechanisms of Action of Gw841819x

Identification and Characterization of Primary Molecular Targets: BET Bromodomains (BRD2, BRD3, BRD4)

GW841819X has been identified as a potent small molecule inhibitor targeting the BET family of bromodomain-containing proteins (BCPs), specifically BRD2, BRD3, and BRD4. guidetopharmacology.orgrcsb.orgpdbj.org The BET family proteins are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) and an extraterminal (ET) domain. oncotarget.compnas.org These proteins play crucial roles in transcriptional regulation by binding to acetylated lysine (B10760008) residues on histone tails and recruiting various protein complexes involved in chromatin remodeling and transcription. oncotarget.comnih.govbu.edu

Studies involving phenotypic screening, chemoproteomics, and biophysical techniques have been instrumental in identifying BET bromodomains as primary targets of this compound. rcsb.orgpdbj.org The compound demonstrates potent activity in the nanomolar range against tandem BET-BRDs, with reported KD values between 19 and 80 nM. scispace.comsci-hub.se this compound specifically targets both bromodomains of BET family proteins with affinities ranging from approximately 50 nM to approximately 60 nM. pnas.org

Mode of Interaction with Acetylated Lysine Recognition Pockets

Bromodomains contain a conserved, largely hydrophobic acetyl lysine binding site, which is a deep pocket formed by a four-helix bundle. oncotarget.complos.org this compound interacts with this pocket, disrupting the binding of BET proteins to acetylated lysine residues. rcsb.orgpdbj.org X-ray crystal structures of this compound bound to the bromodomains of BRD2 and BRD4 have provided detailed insights into the molecular interactions governing this binding. rcsb.orgpdbj.org These structures elucidate how the compound fits into the acetylated lysine recognition pocket and highlight the specific stereochemistry required for its activity. rcsb.orgpdbj.org

Competitive Binding Profile with Acetylated Histones and Non-Histone Proteins

This compound acts as a mimetic of acetylated lysine, directly competing with acetylated histones for binding to the BET bromodomains. guidetopharmacology.orgsci-hub.se This competitive binding profile is a key aspect of its mechanism of action, preventing BET proteins from recognizing and binding to acetylated histone tails on chromatin. rcsb.orgpdbj.org

Beyond histones, BET proteins also interact with acetylated non-histone proteins, such as the transcription factor GATA1. nih.govresearchgate.net this compound has been shown to specifically block the interaction between the Brd3 BD1 bromodomain and acetylated GATA1. nih.gov This indicates that the competitive binding extends to acetylated lysine residues on various protein substrates recognized by BET bromodomains. Data from SPR experiments have demonstrated that increasing concentrations of this compound compete directly with acetylated GATA1 peptide for binding to Brd3 BD1. nih.gov

Mimicry of Acetylated Lysine Residues

The structural basis for this compound's activity lies in its ability to structurally mimic acetylated lysine residues. guidetopharmacology.orgtargetmol.com This mimicry allows it to occupy the acetylated lysine binding pocket within bromodomains, effectively blocking the natural interaction with acetylated proteins. rcsb.orgpdbj.orgoncotarget.comsci-hub.sescispace.com The binding mode is structurally similar to that of acetylated lysine, enabling it to compete for the same binding site. nih.gov

Downstream Signaling Pathway Modulation by this compound

By inhibiting the binding of BET bromodomains to acetylated proteins, this compound can modulate downstream signaling pathways regulated by BET proteins. BET proteins are involved in the regulation of transcription of various genes, including oncogenes like c-Myc and Bcl-2. oncotarget.com BRD4, for instance, recruits the positive transcription elongation factor b (P-TEFb) complex, which is crucial for phosphorylating RNA polymerase II and promoting transcription elongation. nih.govidrblab.net Disruption of BET bromodomain function by inhibitors like this compound can impact the expression of genes controlled by these interactions. mdpi.com

Furthermore, BET proteins, particularly BRD4, are involved in inflammatory responses by recognizing and binding to acetylated RelA (p65), a subunit of NF-κB. nih.gov This interaction enhances NF-κB transcriptional activation and the expression of pro-inflammatory genes. nih.gov While the specific effects of this compound on these pathways are not detailed in the provided context, its ability to inhibit BET bromodomains suggests a potential to modulate these downstream events.

Investigation of Off-Target Interactions and Associated Mechanistic Insights

While primarily known for its activity against BET bromodomains, investigations using chemoproteomic approaches have also revealed off-target interactions for this compound. researchgate.netscispace.comnih.govresearchgate.netrsc.org Understanding these off-target interactions is crucial for a complete mechanistic profile of the compound. scielo.org.mxhybrigenics-services.commdpi.com

Discovery of APEX1 Binding and Upregulation of Endogenous DNMT1 Expression Under Normoxia

SILAC-based chemoproteomic studies have led to the discovery that this compound binds to Apurinic/Apyrimidinic endodeoxyribonuclease 1 (APEX1). researchgate.netscispace.comnih.govresearchgate.netacs.orgacs.org APEX1 is a key enzyme in the base excision repair pathway. acs.org

Further studies have shown that the binding of this compound to APEX1 is associated with the upregulation of endogenous DNA methyltransferase 1 (DNMT1) expression under normoxia conditions. researchgate.netscispace.comnih.govresearchgate.netacs.org DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during replication. nih.govoncotarget.com The precise mechanistic link between this compound binding to APEX1 and the subsequent upregulation of DNMT1 under normoxia requires further detailed investigation, but this finding highlights a previously uncharacterized off-target effect with potential implications for cellular epigenetic regulation. frontiersin.orgmdpi.com

Data Table: this compound Binding Affinity to BET Bromodomains

TargetBinding Affinity (KD)Reference
Pan-BET BRDs19-80 nM scispace.comsci-hub.se
BET Family BRDs~50-60 nM pnas.org
Brd3 BD1~70 nM nih.gov

Data Table: Off-Target Interaction

Off-TargetAssociated Effect (under normoxia)Reference
APEX1Upregulation of endogenous DNMT1 expression researchgate.netscispace.comnih.govresearchgate.netacs.org

Methodologies for Off-Target Identification (e.g., SILAC-based Chemoproteomics)

Identifying the full spectrum of protein targets, including unintended off-targets, is critical for understanding the complete biological activity of a small molecule like this compound. Chemoproteomic approaches, particularly those employing affinity-based probes (AfBPs), are powerful tools for this purpose. guidetopharmacology.orgciteab.comwikipedia.orgcenmed.com

AfBPs are designed to covalently capture proteins that bind to the small molecule of interest, allowing for their subsequent isolation and identification using mass spectrometry-based proteomics. This compound has been utilized in the development of such probes, often incorporating photo-crosslinkers, such as alkyl diazirine, and bioorthogonal tags to enable capture in live-cell environments. guidetopharmacology.orgciteab.comwikipedia.orgguidetopharmacology.org These probes facilitate in situ proteome profiling, providing a more accurate representation of drug-target interactions in a native cellular context. guidetopharmacology.org

A notable application of this methodology involved the use of SILAC (Stable Isotope Labeling by Amino acids in Cell culture)-based chemoproteomics with a this compound-based AfBP. This comprehensive approach led to the discovery of APEX1 (Apurinic/Apyrimidinic Endodeoxyribonuclease 1) as a novel off-target of this compound. guidetopharmacology.orgciteab.comwikipedia.orgcenmed.comcenmed.com

Further investigations confirmed the direct binding of this compound to APEX1. guidetopharmacology.orgciteab.comwikipedia.orgcenmed.comcenmed.comnih.gov The functional consequence of this off-target interaction was also explored, revealing that the binding of this compound to APEX1 resulted in the up-regulation of endogenous DNMT1 (DNA methyltransferase 1) expression under normoxia conditions. guidetopharmacology.orgciteab.comwikipedia.orgcenmed.comnih.gov

This research exemplifies how advanced chemoproteomic techniques, such as those employing SILAC and affinity-based probes derived from the compound itself, are indispensable for the unbiased identification of both intended targets and unanticipated off-targets, providing a more complete picture of a small molecule's cellular interactions.

Table 1: Selected Binding Data and Structural Information for this compound

Interaction/StructureDetailValue/IdentifierSource
Target FamilyBET Bromodomains (BRD2, BRD3, BRD4)N/A guidetopharmacology.orgidrblab.netnih.gov
Binding Mode (BET)Competitive with acetylated lysineN/A guidetopharmacology.orgnih.govharvard.edu
Interaction with Brd3 BD1Competition with acetylated GATA1N/A harvard.edu
Affinity Constant (this compound-Brd3)Estimated Kd~70 nM harvard.edu
Original ActivityApolipoprotein A1 (ApoA1) EnhancerEC50 = 440 nM guidetopharmacology.orgidrblab.nettheses.fr
Crystal Structure (Brd2 BD1)PDB ID2YDW nih.gov
Resolution (Brd2 BD1 structure)X-RAY DIFFRACTION1.90 Å nih.gov
R-Value Work (Brd2 BD1 structure)Depositor0.200 nih.gov
R-Value Free (Brd2 BD1 structure)Depositor0.250 nih.gov
Identified Off-TargetAPEX1N/A guidetopharmacology.orgciteab.comwikipedia.orgcenmed.comcenmed.com

Structural Characterization of Gw841819x Target Complexes

Crystal Structure Analysis of GW841819X in Complex with Human BRD4 Bromodomains (BD1 and BD2)

Structural analysis, particularly through X-ray crystallography, has been instrumental in understanding how this compound interacts with its target proteins. Co-crystal structures of this compound in complex with human BRD4 bromodomains have been determined. The co-crystal structure of this compound bound to the second bromodomain (BD2) of human BRD4 is available with a PDB entry 2YEM, determined at a resolution of 1.4 Å wikipedia.orgdaneshyari.com. The co-crystal structure of this compound with the first bromodomain (BD1) of human BRD4 is also available under PDB entry 2YEO daneshyari.com. These structures reveal the precise binding pose of this compound within the acetylated lysine (B10760008) (KAc) binding pocket of both BRD4 bromodomains.

Elucidation of Key Residues and Interaction Hotspots within Binding Pockets

The crystal structures highlight the key amino acid residues within the BRD4 BD1 and BD2 binding pockets that are critical for interaction with this compound. A crucial interaction involves a hydrogen bond formed between the triazole ring of this compound and a conserved asparagine residue located within the binding pocket guidetoimmunopharmacology.org. This residue is Asn140 in BRD4 BD1 and Asn429 (or Asn433, depending on the numbering convention) in BRD4 BD2 guidetoimmunopharmacology.orgwikipedia.orgciteab.com. This hydrogen bond is a characteristic feature of the interaction between BET bromodomain inhibitors and the KAc binding site.

In addition to this key hydrogen bond, hydrophobic interactions with conserved residues in the ZA and BC loops of the bromodomain contribute significantly to stabilizing the complex guidetoimmunopharmacology.org. Specific residues identified as important for binding in BRD4 BD1, based on studies with similar inhibitors like JQ1 and structural analysis, include Trp-81, Tyr-97, Asn-140, Met-149, Pro-82, Leu-94, Asp-145, and Ile-146 citeab.com. Leu94 in the ZA loop is a conserved residue across the BET subfamily and forms hydrophobic contacts with inhibitors bioregistry.io. These residues collectively form the binding pocket that accommodates this compound, with specific "hotspots" where critical interactions occur.

Comparative Structural Analysis with Related BET Bromodomain Inhibitors (e.g., JQ1, I-BET)

This compound belongs to a class of BET bromodomain inhibitors that share a common triazolodiazepine scaffold with other well-studied compounds like JQ1 and I-BET bioregistry.ioguidetopharmacology.org. Structural comparisons of this compound binding with that of JQ1 and I-BET reveal similarities in their mode of interaction with BRD4 bromodomains. These inhibitors all bind competitively to the acetyl-lysine binding pocket guidetoimmunopharmacology.orgbioregistry.ioguidetopharmacology.org.

The shared triazolodiazepine core allows these molecules to fit into the conserved KAc pocket, mimicking the interaction of acetylated lysine residues. While the core scaffold provides the fundamental binding mode, variations in the side chains or substituents of these inhibitors can lead to subtle differences in their interactions with specific residues within the pocket, potentially influencing their affinity and selectivity profiles. Structural studies comparing the complexes of BRD4 with this compound, JQ1, and I-BET have been used to identify suitable positions for chemical modification and to understand the impact of structural variations on binding bioregistry.io.

Structural Basis for Target Specificity and Selectivity

The BET family bromodomains (BRD2, BRD3, BRD4, and BRDT) share a high degree of sequence and structural homology in their bromodomains bioregistry.ioguidetopharmacology.org. This structural similarity contributes to the ability of pan-BET inhibitors, including this compound and its structural analogs like JQ1 and I-BET, to bind to multiple members and domains within the BET family wikipedia.orgbioregistry.ioguidetopharmacology.org.

Cellular and Subcellular Impact of Gw841819x

Effects on Protein-Chromatin Interactions and Dynamics

GW841819X influences protein-chromatin interactions by targeting BET proteins, which are crucial for linking acetylated histones and transcription factors to the transcriptional machinery. pnas.orgnih.govresearchgate.net

This compound functions by blocking the interaction between BET bromodomains and acetylated lysine (B10760008) residues on chromatin. pnas.orgpdbj.org This antagonism disrupts the ability of BET proteins, such as Brd3 and Brd4, to bind to acetylated histones and other nuclear factors. pnas.orgnih.govrcsb.org By occupying the acetyl-lysine binding pockets of BET bromodomains, this compound effectively displaces these proteins from their chromatin targets. pnas.orgnih.govbu.edu This displacement is a key mechanism by which this compound exerts its cellular effects.

A significant impact of this compound is its ability to modulate the recruitment of transcription factors to their genomic targets, particularly through its interaction with BET proteins like Brd3. Research has shown that Brd3 associates with acetylated GATA1, a hematopoietic transcription factor critical for erythroid development. pnas.orgpnas.orgresearchgate.net This interaction, mediated by the first bromodomain (BD1) of Brd3, is dependent on the acetylation status of GATA1. pnas.orgpnas.orgresearchgate.net this compound has been demonstrated to specifically block the interaction between Brd3 and acetylated GATA1. glpbio.comresearchgate.net By disrupting the Brd3-GATA1 interaction, this compound diminishes the chromatin occupancy of both proteins. pnas.org This suggests that this compound interferes with the mechanism by which Brd3 "reads" acetyl marks on GATA1 to promote its stable association with chromatin. pnas.org

Data on the binding affinities of this compound to BET bromodomains are summarized below:

Protein/DomainAffinity (nM)Reference
BRD2 BD1~50-60 pnas.orgpdbj.org
BRD3 BD1~50-60 pnas.org
BRD4 BD1~50-60 pnas.org
BRD2 BD2~50-60 pnas.org
BRD3 BD2~50-60 pnas.org
BRD4 BD2~50-60 pnas.org
Individual BD146 glpbio.com
Individual BD252.5 glpbio.com
BRD3~70 glpbio.comresearchgate.net

Disruption of BET Protein Chromatin Occupancy

Influence on Gene Expression Regulatory Networks

The disruption of BET protein-chromatin interactions by this compound has a direct influence on gene expression regulatory networks. nih.govfrontiersin.orgncpsb.org.cnnih.gov

By displacing BET proteins from promoters and enhancers, this compound can lead to the suppression of transcription of specific genes that are dependent on BET protein recruitment. frontiersin.orgnih.gov BET proteins, particularly Brd4, are known to recruit the positive transcription elongation factor b (P-TEFb) to active genes, facilitating productive transcription elongation. pnas.orgidrblab.net Disruption of BET protein binding by inhibitors like this compound can therefore impede this process, leading to reduced gene expression. bu.edunih.gov While the provided context doesn't specify particular genes suppressed by this compound, studies with similar BET inhibitors have shown reduced transcription of genes like BCL2, MYC, and cyclin-dependent kinase 6 (CDK6) due to displacement of BRD3 and BRD4. bu.edunih.gov

Bromodomain proteins, including the BET family, act as "readers" of acetylated lysine marks on histones and other proteins, playing a crucial role in epigenetic regulation of gene expression. adooq.comnih.govnih.govfrontiersin.orgncpsb.org.cnnih.govnih.govgoogle.com They recruit chromatin-regulating enzymes and transcription factors to target promoters, acting as co-activators or co-repressors depending on the context. bu.edugoogle.com this compound interferes with this epigenetic reader function by competing for the acetyl-lysine binding pocket. pnas.orgpdbj.org This disruption impacts the recruitment of downstream factors and complexes necessary for transcriptional initiation and elongation, thereby influencing transcriptional control. idrblab.netgoogle.com The ability of this compound to block the interaction between Brd3 and acetylated GATA1 exemplifies this, showing how it can interfere with the epigenetic reading of transcription factor modifications and consequently affect the transcription of GATA1-regulated genes. pnas.orgglpbio.comresearchgate.net

Suppression of Specific Gene Transcription

Modulation of Cellular Processes in In Vitro Systems

In vitro studies have been instrumental in understanding the cellular impact of this compound. These studies have confirmed its binding to BET bromodomains and its ability to disrupt protein-protein interactions. pnas.orgglpbio.compdbj.orgnih.gov For instance, in vitro binding assays have quantified the affinity of this compound for individual BET bromodomains. glpbio.com Furthermore, studies using techniques like surface plasmon resonance (SPR) and NMR spectroscopy have provided insights into the molecular basis of its interaction with BET proteins and acetylated peptides, including those derived from GATA1. nih.gov In vitro studies have also utilized this compound as a tool to investigate the functional consequences of disrupting BET protein interactions, such as its effect on the Brd3-acetylated GATA1 interaction and the subsequent impact on chromatin occupancy. pnas.orgglpbio.comresearchgate.net Additionally, chemoproteomic studies using affinity-based probes based on this compound in in vitro and in situ settings have led to the identification of potential off-targets, such as APEX1, and revealed that this compound can cause upregulation of endogenous DNMT1 expression under normoxia conditions. nih.govacs.orgacs.orgresearchgate.netscispace.com

Studies in Specific Cell Lines (e.g., Erythroid Precursors, HeLa cells)

Research has investigated the impact of this compound in specific cell lines to understand its cellular effects.

In the context of erythroid precursors, studies have shown that this compound, being virtually identical to the compound I-BET in its binding profile and affinity toward BET proteins, can interfere with the interaction between Brd3, a BET family protein, and acetylated GATA1 pnas.org. GATA1 is a pivotal transcription factor regulating erythroid, megakaryocyte, and mast cell lineages pnas.org. The interaction between Brd3 and acetylated GATA1 is required for the occupancy of both proteins on chromatin and for normal red cell-specific gene expression pnas.org. By inhibiting the binding of Brd3 to acetylated GATA1, this compound can disrupt the stabilization of GATA1-dependent transcription factor complexes on chromatin, thereby affecting erythropoiesis pnas.org.

HeLa cells, a widely used human epithelial adenocarcinoma cell line, have also been utilized in studies involving compounds like this compound, particularly in the development and testing of affinity-based probes for chemoproteomic studies of drug-target interactions researchgate.netresearchgate.netscience.govoxinst.com. While direct studies focusing solely on the impact of this compound on HeLa cell phenotypes were not extensively detailed in the provided search results, HeLa cells are commonly used as a model for studying fundamental biological processes, including those influenced by epigenetic regulators targeted by compounds like this compound oxinst.comnih.gov. Studies using affinity-based probes derived from this compound in live-cell imaging and in situ proteome profiling of bromodomains have been conducted, indicating the utility of this compound-based tools in cellular studies researchgate.netresearchgate.netscience.govrsc.org. These studies have led to the identification of off-targets, such as APEX1, in cellular contexts researchgate.netresearchgate.netscience.gov.

Analysis of Cellular Phenotypes Related to Epigenetic Regulation

This compound's impact on cellular phenotypes is closely tied to its role as a modulator of epigenetic regulation, primarily through its activity on bromodomains. Epigenetic regulation, which involves heritable changes in gene activity independent of DNA sequence alterations, plays a critical role in controlling gene expression and determining cellular phenotypes tmc.edufrontiersin.orgmdpi.com.

Bromodomains, as "readers" of acetylated lysine marks, are integral to epigenetic signaling cascades that influence diverse processes within chromatin pnas.org. By inhibiting BET family bromodomains, this compound can interfere with the recognition and binding of acetylated proteins, including histones and transcription factors like GATA1 pnas.orgnih.gov. This interference can lead to altered transcriptional regulation of genes involved in various cellular functions.

For instance, the displacement of BET proteins from chromatin can result in reduced transcription of genes such as BCL2, MYC, and cyclin-dependent kinase 6 (CDK6), which are involved in apoptosis and cell cycle regulation nih.gov. Downregulation of MYC, a proto-oncogene, can contribute to anti-proliferative effects in cancer cell lines nih.gov.

Furthermore, studies using SILAC-based chemoproteomic approaches with this compound-based probes have identified off-targets like APEX1, and further research indicated that this compound binding to APEX1 caused an up-regulation of endogenous DNMT1 expression under normoxia conditions researchgate.netresearchgate.netscience.gov. DNMT1 is a DNA methyltransferase, and its altered expression can impact DNA methylation, another key epigenetic mechanism mdpi.com. This suggests that this compound can influence epigenetic regulation through multiple pathways, affecting both bromodomain-mediated processes and potentially DNA methylation patterns.

The modulation of these epigenetic mechanisms by this compound can lead to observable changes in cellular phenotypes, including effects on cell proliferation, differentiation, and gene expression profiles. The specific phenotypic outcomes depend on the cellular context and the particular epigenetic pathways being targeted. Epigenetic regulation can result in stable or semi-permanent induction or silencing of gene expression and changes in cell phenotype that can be transmitted to daughter cells tmc.edufrontiersin.orgectsoc.org.

Here is a summary of some research findings related to this compound and its cellular impact:

Cellular Target/ProcessObserved Effect/InteractionRelevant Cell Line/ContextSource
BET Family Bromodomains (e.g., Brd3)Inhibition of binding to acetylated proteins (e.g., GATA1)Erythroid precursors pnas.org
GATA1-Brd3 InteractionDisruption required for chromatin occupancy and gene expressionErythroid precursors pnas.org
APEX1 (Off-target)Binding and up-regulation of endogenous DNMT1 expressionCellular contexts (e.g., studies with probes) researchgate.netresearchgate.netscience.gov
Transcription of target genes (e.g., MYC, BCL2, CDK6)Reduced transcription (indirectly via BET inhibition)Various cell lines (inferred from BET inhibitor studies) nih.gov

Data Table: Summary of Observed Cellular Impacts

Cellular Target/ProcessObserved Effect/InteractionRelevant Cell Line/ContextSource
BET Family Bromodomains (e.g., Brd3)Inhibition of binding to acetylated proteins (e.g., GATA1)Erythroid precursors pnas.org
GATA1-Brd3 InteractionDisruption required for chromatin occupancy and gene expressionErythroid precursors pnas.org
APEX1 (Off-target)Binding and up-regulation of endogenous DNMT1 expressionCellular contexts (e.g., studies with probes) researchgate.netresearchgate.netscience.gov
Transcription of target genes (e.g., MYC, BCL2, CDK6)Reduced transcription (indirectly via BET inhibition)Various cell lines (inferred from BET inhibitor studies) nih.gov

Advanced Methodological Applications of Gw841819x in Chemical Biology

Development and Utilization of Affinity-Based Probes (AfBPs) Based on GW841819X

Live-Cell Imaging Capabilities

A key advantage of AfBPs derived from this compound is their demonstrated capability for live-cell imaging. rsc.org This allows researchers to visualize the localization and engagement of the probe with its targets within their native cellular environment. The compatibility of certain AfBP designs, such as those incorporating cyclopropene, with live-cell imaging experiments has been specifically highlighted. rsc.org Live-cell imaging itself is a fundamental technique in cell biology that focuses on observing the structure and function of living cells using microscopy. moleculardevices.com Successful live-cell imaging experiments often require maintaining physiological conditions, including controlled temperature, pH, gas levels (O2 and CO2), and humidity, especially for longer time-lapse studies. moleculardevices.com Various microscopy techniques, such as spinning disc confocal microscopy, two-photon microscopy, and light sheet fluorescence microscopy, are employed for live-cell imaging, depending on the specific requirements of the experiment. ibidi.com Labeling of cellular components or targets for imaging is typically achieved using specific fluorescence dyes or by generating fusions with fluorescent proteins. moleculardevices.com

In Situ Proteome Profiling for Target Identification

Beyond visualization, AfBPs based on this compound have been applied to perform in situ proteome profiling, specifically in the context of identifying bromodomain targets. rsc.org These cell-based proteome studies have successfully identified APEX1 as a relevant off-target of this compound. nih.govresearchgate.netkorea.ac.kr In situ profiling of the proteome within primary living systems, such as native tissues, is a crucial endeavor for gaining insights into biological processes and disease states. nih.gov Chemoproteomics, a field that often utilizes chemical probes, offers a direct and effective strategy for proteome-wide target deconvolution and for elucidating the mechanisms by which compounds exert their effects. researchgate.net Techniques like photoaffinity labeling are particularly valuable in chemoproteomics as they enhance the efficiency, sensitivity, and spatial precision of target recognition. researchgate.net Thermal Proteome Profiling (TPP) represents another chemoproteomic method that enables the identification of drug targets on a proteome-wide scale directly within their biological context. embl.org

Application in Chemoproteomic Approaches for Target Deconvolution

Chemoproteomic approaches are central to the comprehensive study of drug-target interactions on a large scale, and AfBPs serve as powerful tools within this domain. nih.govkorea.ac.krkist.re.kr The application of AfBPs derived from this compound in chemoproteomic studies, specifically using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), has been instrumental in discovering novel off-targets. For instance, SILAC-based chemoproteomics led to the identification of APEX1 as an off-target of GW84189X. nih.govresearchgate.netkorea.ac.kr Chemoproteomics facilitates the mapping of protein engagements across the entire proteome. researchgate.net A primary goal of chemoproteomics is target deconvolution, the process of identifying the specific molecular targets of a biologically active compound. researchgate.net Photoaffinity-based chemoproteomics, in particular, allows for the capture, identification, and quantification of protein interactions. acs.org Chemoproteomic platforms are widely utilized for the identification, assessment of engagement, and deconvolution of biological targets. discoveryontarget.com

Biophysical Characterization Techniques Applied to this compound-Target Interactions (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Biophysical techniques play a vital role in the detailed characterization of molecular interactions, providing quantitative data on binding affinity, kinetics, and thermodynamics. These methods have been applied in the discovery and characterization of small molecule inhibitors targeting the BET family of bromodomains, a class of proteins that includes targets relevant to this compound. rcsb.org Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two prominent biophysical techniques used to characterize the binding mechanisms, as well as the thermodynamic and kinetic parameters of protein-ligand interactions. instruct-eric.orgbiorxiv.orgnews-medical.net

ITC measures the heat changes that occur upon molecular binding, allowing for the determination of dissociation constants (KD), binding stoichiometry, and changes in enthalpy and entropy. biorxiv.orgnews-medical.net It is often considered a "gold standard" technique for studying binding processes due to its label-free nature and ability to provide comprehensive thermodynamic data. news-medical.net SPR, on the other hand, monitors changes in refractive index near a sensor surface as molecules bind, providing information on equilibrium constants and kinetic rates, specifically association (ka) and dissociation (kd) rates, in addition to thermodynamic parameters. instruct-eric.orgbiorxiv.org Biophysical assays like ITC and SPR are crucial for obtaining quantitative KD values and for validating data obtained from initial screening efforts. news-medical.net Studies involving derivatives of this compound have utilized techniques such as ITC and Differential Scanning Fluorimetry (DSF) to validate direct binding to targets. theses.fr Furthermore, X-ray crystallography, a biophysical technique that provides high-resolution structural information, has been used to determine the crystal structures of compounds bound to bromodomains like Brd2 and Brd4, elucidating the precise molecular interactions involved in binding. rcsb.org

Computational Modeling and In Silico Profiling for Understanding Interactions

Computational modeling and in silico methods are increasingly integrated into chemical biology and drug discovery to complement experimental approaches, offering predictive capabilities and deeper insights into molecular interactions. These methods are employed in drug development to understand underlying molecular processes and to predict the potential effects of compounds. nih.govpremier-research.com In silico modeling can provide valuable early insights into potential challenges associated with a compound, such as its propensity for aggregation or degradation. coriolis-pharma.com Computational tools are capable of predicting key physicochemical properties based solely on a molecule's structure. coriolis-pharma.com

Advanced approaches involve integrated platforms that combine all-atom physics-based simulations with experimental biophysical data, such as Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) and crystallography. These platforms are used to model the dynamic motions and thermodynamic properties of proteins, facilitating mechanism-driven strategies in compound design. discoveryontarget.com In silico methods serve as a valuable complement to traditional laboratory experiments, particularly in situations where the availability of physical samples is limited. coriolis-pharma.com While specific detailed examples of computational modeling applied directly to this compound interactions were not extensively highlighted in the search results, the broader application of these techniques in chemical biology for understanding compound-target interactions is well-established.

Preclinical Mechanistic Studies of Gw841819x in Research Models

In Vitro Characterization in Diverse Cell-Based Assays

In vitro cell-based assays are fundamental tools in preclinical research, offering a controlled environment to study the direct effects of a compound on biological processes at the cellular level lonza.comsigmaaldrich.com. These assays provide valuable data on a compound's potency, selectivity, and initial mechanistic insights nih.gov. They can be used to quantify cytotoxicity, biological activity, biochemical mechanisms, and off-target interactions sigmaaldrich.com. Advantages include the ability to generate complex and biologically relevant data and assess compound characteristics simultaneously, offering a more physiologically relevant context compared to traditional biochemical assays sigmaaldrich.com.

GW841819X has been characterized in cell-based assays to understand its interactions with cellular targets and its impact on cellular functions. Studies have shown that this compound binds to APEX1 and leads to the upregulation of endogenous DNMT1 expression under normoxia conditions acs.orgacs.orgscience.gov.

Cell-based assays can encompass a wide variety of formats, including those assessing cell viability and proliferation, protein concentration, and functional responses related to specific receptors or pathways sigmaaldrich.comcreative-biolabs.com. For example, cell-based cyclic adenosine (B11128) monophosphate (cAMP) accumulation assays are used to measure the in vitro potency of compounds targeting G protein-coupled receptors (GPCRs) nih.gov.

In Vivo Mechanistic Investigations in Animal Models

In vivo studies using animal models are essential for investigating the complex interplay of a compound with a living system, providing insights that cannot be obtained from in vitro studies alone nih.govnih.gov. These models allow for the study of a compound's effects on integrated physiological systems, including its distribution, metabolism, and excretion, as well as its impact on specific organs and tissues criver.com. Animal models are crucial for mechanistic evaluations and identifying potential drug targets in a more complex biological context nih.gov.

Studies on Chromatin Occupancy and Gene Regulation in vivo

Chromatin occupancy refers to the binding of proteins, such as transcription factors and epigenetic regulators, to specific regions of DNA within the chromatin structure pnas.org. This binding is crucial for regulating gene expression pnas.orgnih.gov. In vivo studies investigating chromatin occupancy and gene regulation provide insights into how a compound influences which genes are turned on or off in a living organism.

Research involving this compound and related compounds, such as BET bromodomain inhibitors, has explored their impact on chromatin occupancy and gene regulation. BET family proteins, including BRD2, BRD3, and BRD4, bind to acetylated lysine (B10760008) residues on histone proteins and play a key role in transcriptional regulation and chromatin remodeling researchgate.netnih.gov. A pharmacologic compound that occupies the acetyl-lysine binding pockets of Brd3 bromodomains can disrupt the interaction between Brd3 and GATA1, reducing the chromatin occupancy of both proteins and inhibiting erythroid maturation pnas.orgpnas.org. While this compound is an analogue of (+)-JQ1, a known BET inhibitor evitachem.comresearchgate.net, specific in vivo studies detailing this compound's direct effects on chromatin occupancy and gene regulation in animal models were not extensively detailed in the provided search results beyond its reported interaction with APEX1 and effect on DNMT1 expression acs.orgacs.orgscience.gov. However, the broader context of BET inhibitor research suggests that compounds in this class can influence transcriptional programs by affecting the binding of BET proteins to chromatin researchgate.netacs.org.

Analysis of Pathway Modulation in Model Organisms

Studies have indicated that this compound binds to APEX1 and causes the upregulation of endogenous DNMT1 expression acs.orgacs.orgscience.gov. This suggests an influence on pathways related to DNA repair (APEX1 is involved in base excision repair) and DNA methylation (DNMT1 is a DNA methyltransferase) acs.orgacs.orgscience.gov. The upregulation of DNMT1 could potentially impact epigenetic regulation and gene expression through altered DNA methylation patterns. The broader class of BET inhibitors, including compounds structurally related to this compound, are known to modulate pathways involved in inflammation and cancer by affecting the expression of key cytokines and chemokines researchgate.netacs.org.

Use in Preclinical Research Methodology for Mechanistic Insights

This compound, as an analogue of (+)-JQ1, has been utilized in preclinical research methodology to gain mechanistic insights into biological processes, particularly those involving BET bromodomains evitachem.comresearchgate.netuni-muenchen.de. Compounds like this compound serve as chemical probes to investigate protein function and interactions acs.orgnih.gov.

The use of such compounds in techniques like chemoproteomics allows for the identification of protein targets and off-targets in a more native cellular environment science.govnih.gov. For instance, chemoproteomic studies using functionalized analogues of this compound have led to the discovery of APEX1 as a novel off-target science.govnih.gov. These studies involved in situ labeling under conditions mimicking native drug-target interactions science.gov.

Furthermore, compounds like this compound are valuable in cell-based assays and in vivo studies to perturb specific protein functions (e.g., BET protein binding to acetylated lysines) and observe the resulting phenotypic and molecular changes pnas.orgnih.govpnas.orguni-muenchen.de. This helps in establishing causal relationships between the target protein's activity and biological outcomes frontiersin.org. The application of these compounds in diverse preclinical models, including cell lines and animal models, facilitates a comprehensive understanding of the mechanisms underlying various diseases and the potential therapeutic effects of targeting specific proteins frontiersin.orgnih.govnih.gov.

The integration of data from in vitro cell-based assays and in vivo animal models, often guided by mechanistic hypotheses, is a cornerstone of preclinical research methodology aimed at elucidating the complex mechanisms of drug action frontiersin.orgnih.gov.

Here is a summary of some research findings related to this compound and its class:

Study TypeKey Finding Related to this compound / Related CompoundsModel System UsedSource
In Vitro CharacterizationBinds to APEX1, upregulates endogenous DNMT1 expression under normoxia.Cell-based assays (implied from context) acs.orgacs.org
In Vivo Mechanistic StudyRelated BET inhibitors disrupt Brd3-GATA1 interaction, reduce chromatin occupancy.In vivo (implied from context of BET inhibitor studies) pnas.orgpnas.org
Preclinical MethodologyFunctionalized analogues used as chemical probes to identify targets (e.g., APEX1).In situ studies, chemoproteomics (HepG2 cells) science.govnih.gov
Pathway Modulation (Implied)Influence on pathways related to DNA repair and methylation (via APEX1/DNMT1).Not explicitly detailed for this compound in vivo acs.orgacs.orgscience.gov
Pathway Modulation (BET class)Modulate inflammatory pathways by affecting cytokine/chemokine expression.Not explicitly detailed for this compound in vivo researchgate.netacs.org

Structural Activity Relationship Sar and Rational Design Principles of Gw841819x Analogues

Identification of Key Pharmacophoric Features for BET Bromodomain Inhibition

BET proteins contain tandem N-terminal bromodomains (BD1 and BD2) that bind to acetylated lysine (B10760008) residues on histone and non-histone proteins haematologica.org. These bromodomains share a conserved fold comprising four left-handed anti-parallel α helices (αZ, αA, αB, αC) linked by two hydrophobic loop regions (ZA and BC loops). These structural components form the pocket responsible for recognizing histone acetylation motifs nih.gov.

For thienotriazolodiazepine inhibitors, which include (+)-JQ1, a key pharmacophoric feature for binding to BET family proteins is the substituent installed on the carbonyl group acs.org. SAR optimization studies starting from related benzodiazepine (B76468) compounds, including GW841819X, have indicated that the benzodiazepine core is essential for activity, as is the aryl group extending from the 6-position bibbase.org. BET binders like this compound compete with acetylated histones for binding to the hydrophobic cavity in the protein binding site nih.gov. This competitive binding prevents the recruitment of BET proteins, such as BRD4, to target gene promoters, leading to transcriptional suppression nih.gov.

Rational Design Strategies for Modulating Selectivity and Potency

Rational design strategies for modulating the selectivity and potency of BET inhibitors, including analogues of this compound and (+)-JQ1, have focused on understanding the interactions within the BET bromodomain binding pocket. The design of analogues often aims to optimize interactions with specific residues at the entrance of the ZA loop of the bromodomain channel to enhance affinity and selectivity for the BET subfamily researchgate.net.

Modifications have been explored to improve physicochemical properties and pharmacokinetic parameters bibbase.orgresearchgate.net. For instance, SAR optimization efforts have been undertaken to enhance the potency of initial compounds bibbase.org.

Beyond simple inhibition, rational design has also led to the development of more complex molecules based on the BET inhibitor scaffold. This includes the design of dual inhibitors and protein degraders. For example, dual inhibitors have been designed by combining the BET inhibitor motif with other active motifs via linkers. The nature and length of these linkers have been shown to significantly affect the efficacy of the resulting compounds acs.org. Targeted degraders, such as PROTACs, based on BET inhibitors like (+)-JQ1, have also been developed to induce the degradation of BET proteins acs.org.

Comparative Analysis with Synthesized Analogues and Derivatives from Academic Research

Academic research has explored various analogues and derivatives related to this compound and (+)-JQ1 to investigate their BET inhibitory activity and potential therapeutic applications. This compound itself is considered an analogue of (+)-JQ1 glpbio.comadooq.commedkoo.com.

Studies have compared the binding affinities of this compound to different BET bromodomains. This compound has been reported to bind to the individual BD1 and BD2 domains of BET proteins with affinities in the low nanomolar range glpbio.com. For instance, affinities of 46 nM and 52.5 nM for BD1 and BD2, respectively, have been reported, with interaction with Brd3 estimated to be around 70 nM glpbio.com. This compound and (+)-JQ1 have been reported to bind to the acetyl-lysine binding pocket of BET bromodomains with Kd ranges from 50 to 370 nM glpbio.com.

Comparative analyses have also involved compounds derived from benzodiazepine scaffolds, similar to the core structure found in this compound. For example, Compound 4, derived from a benzodiazepine like this compound, showed high affinities toward different BET proteins and was considered a pan-BET inhibitor researchgate.net. This compound demonstrated high affinity (Kd = 50.5–61.3 nM) and potent inhibitory capacity (IC50 = 32.5–42.5 nM) for BET proteins researchgate.net.

Academic efforts have also focused on synthesizing and evaluating derivatives to improve specific properties or achieve novel mechanisms of action. This includes the development of dual inhibitors targeting BET and other proteins like NAMPT acs.org. Additionally, PROTAC degraders based on BET inhibitors have been synthesized and evaluated for their ability to induce targeted protein degradation acs.org. Comparisons between these synthesized analogues and the parent compounds like this compound and (+)-JQ1 provide insights into the structural requirements for potency, selectivity, and desired pharmacological profiles.

Future Directions and Unexplored Research Avenues for Gw841819x

Further Elucidation of Broader Epigenetic Regulatory Networks Affected by GW841819X

BET proteins are known as epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and non-histone proteins, playing a crucial role in chromatin interactions and transcriptional regulation. researchgate.net this compound disrupts the interaction between BET family bromodomains and acetylated proteins. guidetopharmacology.orgresearchgate.net While its primary targets are the BET proteins (BRD2, BRD3, and BRD4) with affinities in the nanomolar range, the full extent of the epigenetic regulatory networks influenced by this disruption remains to be thoroughly mapped. glpbio.comnih.gov

Future research should aim to comprehensively identify all proteins and protein complexes whose chromatin association or function is altered upon this compound treatment. This could involve advanced proteomic techniques coupled with epigenomic profiling methods such as ChIP-sequencing (ChIP-seq) for various histone modifications and chromatin-associated proteins, as well as ATAC-sequencing (ATAC-seq) to assess changes in chromatin accessibility genome-wide. cd-genomics.comnih.gov Understanding how this compound-mediated BET inhibition impacts the recruitment and activity of other epigenetic regulators, transcription factors, and components of the transcriptional machinery will provide a more complete picture of its effects on gene expression. mdpi.comresearchgate.net

Specific areas for investigation include:

Mapping changes in histone acetylation and other post-translational modifications beyond those directly recognized by BET proteins.

Identifying alterations in the binding of transcription factors and co-regulators to chromatin.

Investigating the impact on higher-order chromatin structure and nuclear organization.

Exploring potential crosstalk between BET inhibition and other epigenetic pathways, such as DNA methylation and non-coding RNA-mediated regulation. cd-genomics.comresearchgate.net

Comprehensive Investigation of Undiscovered Mechanisms and Novel Off-Target Effects

While this compound is considered a selective inhibitor of BET bromodomains, studies have indicated the possibility of off-target interactions. nih.govresearchgate.net For instance, SILAC-based chemoproteomic studies have identified APEX1 as a novel off-target of this compound, demonstrating that the compound binds to APEX1 and causes upregulation of endogenous DNMT1 expression under normoxia conditions. researchgate.netresearchgate.netacs.orgacs.orgscience.gov

A comprehensive investigation into potential undiscovered mechanisms and novel off-target effects is crucial for fully understanding the compound's biological activity and interpreting experimental results. This could involve:

Utilizing unbiased chemical proteomic approaches to identify all proteins that directly interact with this compound in a cellular context. researchgate.netresearchgate.net

Employing phenotypic screening in diverse cellular models to uncover unexpected biological effects that might hint at off-target interactions.

Conducting detailed biochemical and structural studies to validate identified off-targets and understand the nature of the interaction.

Investigating the functional consequences of off-target binding on cellular pathways and phenotypes.

Identifying and characterizing off-target effects is essential for accurately attributing observed biological outcomes to BET inhibition and for guiding the development of more selective BET inhibitors or related chemical probes.

Integration of Multi-Omics Data to Fully Understand Global Cellular Responses to this compound

Cellular responses to chemical perturbations are complex and involve coordinated changes across multiple molecular layers, including the genome, epigenome, transcriptome, proteome, and metabolome. frontlinegenomics.commetabolon.com To gain a holistic understanding of how cells respond to this compound, integrating data from various "omics" technologies is essential. frontlinegenomics.comfrontiersin.orgsapient.bio

Future research should leverage multi-omics approaches to:

Correlate changes in chromatin state (epigenomics) with alterations in gene expression (transcriptomics) and protein levels (proteomics) upon this compound treatment. frontlinegenomics.comnih.gov

Investigate the impact of BET inhibition on metabolic pathways (metabolomics) and signaling networks.

Utilize computational methods and bioinformatics tools to integrate and analyze the diverse datasets, identifying key pathways and networks that are most affected by this compound. mdpi.comfrontiersin.org

Explore the temporal dynamics of these multi-omics changes to understand the cascade of events triggered by BET inhibition.

Integrating multi-omics data will provide a systems-level view of this compound activity, revealing interconnected biological processes and potentially identifying novel biomarkers or therapeutic targets. metabolon.com

Expanding the Utility of this compound as a Foundational Chemical Biology Tool

This compound has already proven valuable as a chemical probe for studying the biological roles of BET proteins. glpbio.com To further expand its utility as a foundational chemical biology tool, future efforts could focus on:

Developing analog-sensitive versions of BET proteins that are selectively inhibited by modified versions of this compound (a "bump-and-hole" approach) to enable more precise dissection of individual BET protein functions. glpbio.com

Creating photo-crosslinkable or affinity-tagged derivatives of this compound to facilitate the identification of direct protein interactors in living cells. researchgate.netacs.orgacs.orgscience.govsigmaaldrich.com

Utilizing this compound in combination with other chemical probes or genetic tools to explore synergistic effects and complex regulatory mechanisms.

Applying this compound in novel experimental systems and model organisms to investigate the conserved and divergent roles of BET proteins in different biological contexts.

Developing targeted degraders, such as PROTACs, based on the this compound scaffold to induce targeted degradation of BET proteins, offering an alternative approach to inhibition for studying BET protein function and therapeutic potential. acs.org

Q & A

Q. What is the molecular mechanism of GW841819X, and how can researchers validate its specificity in targeting epigenetic regulators?

this compound inhibits the interaction between Brd3 and acetylated GATA1 by competitively binding to the BD1 domain, as demonstrated via biochemical assays and structural studies . To validate specificity, researchers should:

  • Use chromatin immunoprecipitation (ChIP-seq) to confirm reduced Brd3 occupancy at GATA1-regulated loci.
  • Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity for BD1 versus other bromodomains.
  • Compare off-target effects using proteome-wide profiling (e.g., affinity purification coupled with mass spectrometry) .
Key Assays Purpose Validation Metrics
ChIP-seqTarget engagementFold change in Brd3 binding at loci
SPR/ITCBinding kineticsKD values for BD1 vs. other domains
Proteomic profilingOff-target screeningNumber of non-target interactions

Q. What standardized in vitro assays are recommended to assess this compound’s efficacy in modulating apolipoprotein A1 (ApoA1) expression?

Evidence shows this compound induces ApoA1 expression without affecting LDL-R luciferase activity, indicating pathway specificity . Methodological steps include:

  • Luciferase reporter assays using ApoA1 promoter-driven constructs in hepatocyte models (e.g., HepG2).
  • qRT-PCR and ELISA to quantify ApoA1 mRNA and protein levels, respectively.
  • Dose-response curves (0.1–10 µM) to determine EC50 and maximal efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects across different cancer models?

Discrepancies may arise from variations in cell-line-specific epigenetic landscapes or differential Brd3 expression. To address this:

  • Perform RNA-seq or single-cell sequencing to stratify responding vs. non-responding models based on Brd3/GATA1 pathway activity.
  • Use pharmacogenomic databases (e.g., GDSC or CCLE) to correlate this compound sensitivity with genetic/epigenetic biomarkers .
  • Apply Bayesian statistical models to quantify uncertainty in heterogeneous datasets .
Factor Causing Variability Analytical Approach
Epigenetic heterogeneityChromatin accessibility assays (ATAC-seq)
Brd3 expression levelsImmunoblotting or flow cytometry

Q. What strategies optimize this compound’s pharmacokinetic (PK) profile for in vivo studies of cardiovascular disease?

Challenges include poor solubility and rapid clearance. Methodological recommendations:

  • Formulation optimization : Use lipid nanoparticles or cyclodextrin-based carriers to enhance bioavailability.
  • PK/PD modeling : Integrate plasma concentration-time curves with ApoA1 induction data to identify optimal dosing regimens.
  • Tissue-specific delivery : Employ hydrodynamic tail-vein injection in murine models to target hepatocytes .
Parameter In Vitro In Vivo
SolubilityDMSO stocksLipid nanoparticles
Half-lifeN/A2–4 hours (mouse)

Q. How can researchers differentiate this compound’s on-target effects from off-target transcriptional modulation in multi-omics studies?

  • Combine CRISPR/Cas9-mediated Brd3 knockout with this compound treatment to isolate drug-specific effects.
  • Apply network pharmacology tools (e.g., Cytoscape) to map ApoA1-related pathways versus unrelated modules.
  • Validate findings using primary cell models (e.g., patient-derived hepatocytes) to reduce cell-line artifacts .

Methodological Frameworks

  • For experimental design : Use the PICO framework (Population: cell/animal model; Intervention: this compound dose; Comparison: vehicle/control; Outcome: ApoA1 expression) to structure hypotheses .
  • For data analysis : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.